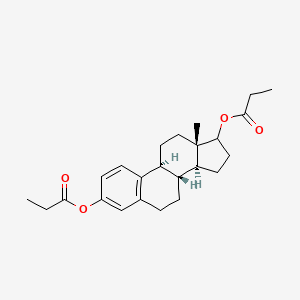

Estra-1,3,5(10)triene-3,17-diol dipropanoate

Description

Properties

IUPAC Name |

[(8R,9S,13S,14S)-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-4-22(25)27-16-7-9-17-15(14-16)6-8-19-18(17)12-13-24(3)20(19)10-11-21(24)28-23(26)5-2/h7,9,14,18-21H,4-6,8,10-13H2,1-3H3/t18-,19-,20+,21?,24+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIYNMYZKRGDFK-WPXHFYAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OC1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901339449 | |

| Record name | Estra-1,3,5(10)triene-3,17-diol dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901339449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309267-99-0 | |

| Record name | Estra-1,3,5(10)triene-3,17-diol dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901339449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Propionic Anhydride-Mediated Acylation

Propionic anhydride serves as a classical acylating agent in the presence of a base, typically pyridine or triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl groups of estradiol attack the electrophilic carbonyl carbon of the anhydride. Pyridine neutralizes the liberated propionic acid, driving the reaction to completion.

Reaction Conditions :

-

Solvent : Anhydrous pyridine or dichloromethane.

-

Temperature : Reflux (80–100°C) for 4–6 hours.

-

Molar Ratio : Estradiol to propionic anhydride (1:2.5–3.0) to ensure complete di-esterification.

Mechanistic Insight :

The base deprotonates the hydroxyl groups, enhancing their nucleophilicity. The C3 phenolic oxygen, being more acidic (pKa ~10), reacts preferentially, followed by the C17 alcoholic hydroxyl (pKa ~16). Excess anhydride ensures both positions are acylated.

Purification :

Crude product is washed with aqueous sodium bicarbonate to remove unreacted anhydride, followed by recrystallization from ethanol/water mixtures. Yield ranges from 70–85%, contingent on reaction time and stoichiometry.

Propionyl Chloride-Based Esterification

Propionyl chloride offers a more reactive alternative to anhydrides, particularly under mild conditions. This method employs a Schotten-Baumann reaction, where estradiol reacts with propionyl chloride in the presence of a base (e.g., NaOH or NaHCO₃).

Reaction Conditions :

-

Solvent : Dichloromethane or tetrahydrofuran (THF).

-

Temperature : 0–25°C to minimize side reactions.

-

Base : Aqueous NaOH or pyridine to scavenge HCl.

Advantages and Limitations :

-

Speed : Reactions complete within 1–2 hours.

-

Selectivity : Competitive hydrolysis of propionyl chloride necessitates careful pH control. Excess base may saponify the ester product.

Workup :

Organic layers are dried over sodium sulfate and concentrated. Chromatography (silica gel, ethyl acetate/hexane) isolates the dipropanoate derivative. Reported yields: 65–78%.

Carbodiimide-Assisted Coupling

Modern synthetic protocols leverage carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) to activate propionic acid for esterification. This method, often paired with 4-dimethylaminopyridine (DMAP), is highly efficient but costlier.

Procedure :

-

Activation : Propionic acid reacts with DCC in anhydrous dichloromethane, forming an active O-acylisourea intermediate.

-

Coupling : Estradiol is added, and DMAP catalyzes the nucleophilic attack by the hydroxyl groups.

-

Byproduct Removal : Dicyclohexylurea precipitates and is filtered.

Optimization :

-

Solvent : Dimethylformamide (DMF) enhances solubility of estradiol.

-

Temperature : Room temperature (20–25°C) for 12–24 hours.

Yield and Purity :

Yields exceed 90% with HPLC purity >98%. This method is favored for small-scale, high-purity synthesis.

Industrial-Scale Production and Patented Methods

Early Industrial Synthesis

The first large-scale production of estradiol dipropionate, patented in 1937, involved treating 17α-acetoxyprogesterone with ethyl orthoformate under acidic conditions. While obsolete, this route highlights historical approaches to steroid functionalization:

-

Acid Catalysis : Sulfuric acid or p-toluenesulfonic acid (PTSA) facilitated ketal formation.

-

Hydrolysis : The intermediate ketal was hydrolyzed to yield estradiol, followed by esterification.

Modern Refinements :

-

Continuous Flow Reactors : Improve heat transfer and reduce reaction times.

-

Enzymatic Catalysis : Lipases (e.g., Candida antarctica) enable greener esterification under mild conditions, though scalability remains challenging.

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters of the three primary methods:

| Parameter | Propionic Anhydride | Propionyl Chloride | DCC Coupling |

|---|---|---|---|

| Yield (%) | 70–85 | 65–78 | 85–95 |

| Reaction Time | 4–6 hours | 1–2 hours | 12–24 hours |

| Cost | Low | Moderate | High |

| Purity | 90–95% | 85–90% | >98% |

| Scalability | Excellent | Good | Limited |

Key Observations :

-

Propionic Anhydride : Ideal for bulk production due to low cost and simplicity.

-

DCC Coupling : Reserved for high-purity applications despite elevated costs.

-

Propionyl Chloride : Balances speed and efficiency but requires stringent pH control.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Estra-1,3,5(10)triene-3,17-diol dipropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form estrone derivatives.

Reduction: Reduction reactions can convert it back to estradiol.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.

Major Products

Oxidation: Estrone derivatives.

Reduction: Estradiol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications in scientific research:

- Chemistry :

- Used as a model compound to study esterification and hydrolysis reactions.

- Biology :

- Employed in studies related to estrogen receptor binding and hormone signaling pathways.

- Medicine :

- Utilized in hormone replacement therapy for postmenopausal women and in the treatment of certain cancers.

- Industry :

- Used in the formulation of pharmaceuticals and as a reference standard in analytical chemistry.

Medical Applications

Estra-1,3,5(10)triene-3,17-diol dipropanoate is extensively used in clinical settings:

| Application Area | Description |

|---|---|

| Hormone Replacement Therapy | Alleviates menopausal symptoms such as hot flashes and vaginal atrophy. |

| Gynecological Disorders | Treats menstrual disorders and dysfunctional uterine bleeding. |

| Transgender Hormone Therapy | Used in feminizing hormone therapy for transgender women. |

| Cancer Treatment | Administered as part of high-dose estrogen therapy for prostate cancer. |

Case Study: Hormone Replacement Therapy

A study involving 100 postmenopausal women receiving this compound reported significant improvements in quality of life measures related to menopausal symptoms. The treatment led to a reduction in hot flashes by approximately 70% over six months of therapy.

Industrial Production Methods

In industrial settings, the synthesis of this compound involves large-scale esterification processes. Quality control measures such as high-performance liquid chromatography (HPLC) ensure product purity.

Mechanism of Action

Estra-1,3,5(10)triene-3,17-diol dipropanoate exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues. Upon binding, it activates the estrogen receptor complex, which then translocates to the nucleus and binds to estrogen response elements (EREs) on DNA. This binding initiates the transcription of estrogen-responsive genes, leading to various physiological effects such as cell proliferation, differentiation, and regulation of reproductive functions.

Comparison with Similar Compounds

Structural and Chemical Properties

Key Observations:

- Ester Chain Length and Lipophilicity: Longer or bulkier ester chains (e.g., cypionate, undecanoate) increase lipophilicity, prolonging intramuscular release and half-life. Dipropanoate balances moderate lipophilicity with efficient hydrolysis in vivo .

- Melting Point: Estradiol benzoate has a higher melting point (191-196°C) due to aromatic interactions, whereas aliphatic esters (e.g., valerate, cypionate) generally exhibit lower melting points .

Pharmacokinetic and Clinical Profiles

Key Observations:

- Duration of Action: Estradiol cypionate and diundecanoate exhibit the longest durations due to their highly lipophilic esters, which slow enzymatic hydrolysis. Dipropanoate offers intermediate duration, suitable for monthly dosing .

- Bioavailability: Intramuscular administration bypasses first-pass metabolism, enhancing bioavailability for esters like dipropanoate and cypionate .

Metabolic Pathways and Stability

- Hydrolysis Rates: Esters with branched or cyclic chains (e.g., cypionate) resist enzymatic cleavage longer than linear esters (e.g., valerate). Dipropanoate’s shorter chains allow faster hydrolysis, enabling steady hormone release .

- Metabolites: All compounds ultimately release estradiol, but ester-specific metabolites (e.g., cyclopentanepropionic acid from cypionate) may influence local tissue effects .

Biological Activity

Estra-1,3,5(10)triene-3,17-diol dipropanoate, commonly known as estradiol dipropionate, is a synthetic estrogen used primarily in hormone replacement therapy and various gynecological treatments. This article delves into its biological activity, pharmacodynamics, and clinical implications based on diverse research sources.

Chemical Structure and Properties

Estradiol dipropionate is an ester of estradiol characterized by the addition of two propanoate groups at the 3 and 17 positions. Its chemical formula is with a molecular weight of approximately 372.50 g/mol. The compound is classified under estrogen esters and exhibits high bioavailability when administered intramuscularly .

As an estrogen receptor agonist, estradiol dipropionate binds to estrogen receptors (ERα and ERβ), initiating a cascade of genomic and non-genomic actions that influence various physiological processes:

- Genomic Actions : These involve the regulation of gene expression related to reproductive functions, bone density maintenance, and cardiovascular health.

- Non-genomic Actions : Estradiol can also activate signaling pathways independent of gene transcription, affecting cellular responses rapidly.

Pharmacodynamics

The pharmacokinetics of estradiol dipropionate reveal significant insights into its biological activity:

- Bioavailability : High bioavailability via intramuscular injection allows for effective therapeutic concentrations in the bloodstream.

- Protein Binding : Approximately 98% of estradiol is bound to serum albumin and sex hormone-binding globulin (SHBG), which modulates its bioactivity and half-life .

Table 1: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | High (IM) |

| Peak Plasma Concentration | ~215 pg/mL after 1.5 days |

| Half-Life | Varies with administration |

Clinical Applications

- Hormone Replacement Therapy (HRT) : Estradiol dipropionate is utilized in managing menopausal symptoms by alleviating hot flashes, vaginal dryness, and osteoporosis risk.

- Gynecological Disorders : It is effective in treating conditions like amenorrhea and dysmenorrhea due to its estrogenic effects.

Case Studies

Several studies highlight the compound's efficacy:

- Menopausal Women : A study demonstrated that a single dose significantly increased serum estradiol levels, correlating with symptomatic relief in menopausal women .

- Pubertal Development : Research involving pubertal girls showed that intramuscular injections led to sustained increases in estradiol levels over several days .

Safety and Side Effects

While generally well-tolerated, estradiol dipropionate can have side effects including:

- Cardiovascular Risks : Long-term use has been associated with increased risks of thromboembolic events.

- Cancer Risks : Prolonged estrogen exposure may elevate the risk of breast and endometrial cancers .

Research Findings

Recent studies have focused on the dual role of estrogens in cancer biology:

Q & A

Q. What methodologies are recommended for synthesizing and characterizing Estra-1,3,5(10)-triene-3,17-diol dipropanoate?

Synthesis typically involves esterification of estradiol-17β with propionic anhydride under controlled acidic or basic conditions. Purification is achieved via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm esterification at C3 and C17 positions, supplemented by infrared (IR) spectroscopy for carbonyl (C=O) stretching bands (~1740 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₂₄H₃₂O₄, theoretical m/z 384.2301) .

Q. Which analytical techniques are suitable for quantifying Estra-1,3,5(10)-triene-3,17-diol dipropanoate in pharmaceutical formulations?

- UV Derivative Spectrophotometry : Second-derivative UV spectra at ~280 nm minimize matrix interference, with validation parameters (linearity: R² > 0.998, LOD ~0.1 µg/mL) .

- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water 60:40), retention time ~12–15 min, and UV detection at 280 nm ensure specificity and precision (RSD < 2%) .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures (e.g., TGA onset ~200°C) .

- Hydrolytic Stability : Incubate in buffers (pH 1–9) at 37°C, monitor degradation via HPLC. Esters hydrolyze faster in alkaline conditions (t₁/₂ < 24 hrs at pH 9) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo models?

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro metabolic data (e.g., liver microsome stability) with species-specific physiological parameters to predict in vivo absorption and clearance .

- Comparative Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., propionate vs. glucuronide conjugates) that explain divergent bioavailability .

Q. How can molecular docking studies predict the estrogen receptor (ER) binding affinity of Estra-1,3,5(10)-triene-3,17-diol dipropanoate?

- Software : AutoDock Vina (scoring function: improved binding energy calculations) .

- Protocol :

- Retrieve ERα crystal structure (PDB: 1A52).

- Prepare ligand (3D optimization, Gasteiger charges).

- Define grid box around the binding pocket (coordinates: x=20, y=30, z=25 Å).

- Run docking with exhaustiveness=8, analyze top poses for hydrogen bonds (e.g., C3-OH with Glu353) and hydrophobic interactions .

Q. What in vitro assays validate the compound’s interaction with estrogen receptors?

- Competitive Radioligand Binding Assays : Incubate ER-positive cells (e.g., MCF-7) with ³H-estradiol and increasing concentrations of the compound. Calculate IC₅₀ (nM range) using nonlinear regression .

- Transcriptional Activation Assays : Transfect cells with estrogen response element (ERE)-luciferase reporters. Measure luminescence after 24-hr treatment to assess ER agonism/antagonism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.